molecular formula C24H28N6O2S B11280730 1-{4-[4-(2,3-Dimethylphenyl)piperazino]-4-oxobutyl}-4-methylthieno[2,3-E][1,2,4]triazolo[4,3-A]pyrimidin-5(4H)-one

1-{4-[4-(2,3-Dimethylphenyl)piperazino]-4-oxobutyl}-4-methylthieno[2,3-E][1,2,4]triazolo[4,3-A]pyrimidin-5(4H)-one

Cat. No.: B11280730
M. Wt: 464.6 g/mol
InChI Key: GJBIQSCDUVFBSR-UHFFFAOYSA-N
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Description

1-{4-[4-(2,3-Dimethylphenyl)piperazino]-4-oxobutyl}-4-methylthieno[2,3-E][1,2,4]triazolo[4,3-A]pyrimidin-5(4H)-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[4-(2,3-Dimethylphenyl)piperazino]-4-oxobutyl}-4-methylthieno[2,3-E][1,2,4]triazolo[4,3-A]pyrimidin-5(4H)-one involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of the piperazine derivative, followed by the introduction of the thieno[2,3-E][1,2,4]triazolo[4,3-A]pyrimidin-5(4H)-one moiety. The final step involves the coupling of these two intermediates under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors, which allow for precise control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

1-{4-[4-(2,3-Dimethylphenyl)piperazino]-4-oxobutyl}-4-methylthieno[2,3-E][1,2,4]triazolo[4,3-A]pyrimidin-5(4H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Substitution reactions can be employed to replace specific atoms or groups within the molecule, allowing for the creation of derivatives with tailored properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can lead to a wide range of products, depending on the nature of the substituent introduced.

Scientific Research Applications

1-{4-[4-(2,3-Dimethylphenyl)piperazino]-4-oxobutyl}-4-methylthieno[2,3-E][1,2,4]triazolo[4,3-A]pyrimidin-5(4H)-one has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound is studied for its potential interactions with various biomolecules, including proteins and nucleic acids.

    Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological and psychiatric disorders.

    Industry: In industrial applications, the compound may be used in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 1-{4-[4-(2,3-Dimethylphenyl)piperazino]-4-oxobutyl}-4-methylthieno[2,3-E][1,2,4]triazolo[4,3-A]pyrimidin-5(4H)-one involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperazine derivatives and thieno[2,3-E][1,2,4]triazolo[4,3-A]pyrimidin-5(4H)-one analogs. These compounds share structural similarities but may differ in their functional groups or overall molecular architecture.

Uniqueness

1-{4-[4-(2,3-Dimethylphenyl)piperazino]-4-oxobutyl}-4-methylthieno[2,3-E][1,2,4]triazolo[4,3-A]pyrimidin-5(4H)-one is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and development.

Properties

Molecular Formula

C24H28N6O2S

Molecular Weight

464.6 g/mol

IUPAC Name

12-[4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-4-oxobutyl]-8-methyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one

InChI

InChI=1S/C24H28N6O2S/c1-16-6-4-7-18(17(16)2)28-11-13-29(14-12-28)21(31)9-5-8-20-25-26-24-27(3)23(32)22-19(30(20)24)10-15-33-22/h4,6-7,10,15H,5,8-9,11-14H2,1-3H3

InChI Key

GJBIQSCDUVFBSR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)CCCC3=NN=C4N3C5=C(C(=O)N4C)SC=C5)C

Origin of Product

United States

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